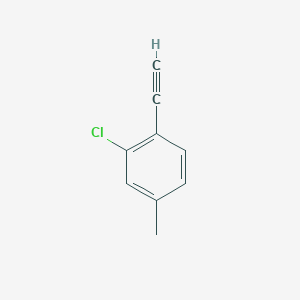
2-クロロ-1-エチニル-4-メチルベンゼン
概要
説明
2-Chloro-1-ethynyl-4-methylbenzene is a chemical compound with the CAS Number: 1233520-92-7 . It has a molecular weight of 150.61 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-ethynyl-4-methylbenzene consists of a benzene ring with a chlorine atom, an ethynyl group, and a methyl group attached to it . The InChI Code for this compound is 1S/C9H7Cl/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 .Physical And Chemical Properties Analysis
2-Chloro-1-ethynyl-4-methylbenzene has a density of 1.1±0.1 g/cm^3, a boiling point of 208.7±33.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.7±3.0 kJ/mol and a flash point of 75.5±20.8 °C .科学的研究の応用
材料科学
関連化合物である4-メチルフェニルアセチレンは、そのエネルギーギャップが太陽スペクトルとよく一致するため、太陽エネルギー電極の材料としての適合性について研究されています . これは、2-クロロ-1-エチニル-4-メチルベンゼンも同様の用途に探求できることを示唆しています。
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that have aromatic rings and can undergo such reactions.
Mode of Action
Based on its structural similarity to other benzene derivatives, it can be inferred that it might undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic ring .
Biochemical Pathways
It is known that benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution . This suggests that the compound might affect pathways involving aromatic compounds.
Result of Action
It can be inferred from its potential mode of action that it might cause changes in the structure of aromatic compounds in the target cells .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the reactions of benzene derivatives .
生化学分析
Biochemical Properties
2-Chloro-1-ethynyl-4-methylbenzene plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, potentially leading to oxidative stress and cellular damage .
Cellular Effects
The effects of 2-Chloro-1-ethynyl-4-methylbenzene on various types of cells and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in the regulation of oxidative stress and inflammation. The compound can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function. For example, exposure to 2-Chloro-1-ethynyl-4-methylbenzene has been linked to increased production of reactive oxygen species (ROS) and activation of antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, 2-Chloro-1-ethynyl-4-methylbenzene exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. The compound’s ability to form covalent bonds with nucleophilic sites on proteins and DNA can result in enzyme inhibition or activation, as well as alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-ethynyl-4-methylbenzene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-1-ethynyl-4-methylbenzene can degrade into various byproducts, some of which may have different biological activities. Long-term exposure to the compound in vitro or in vivo can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-ethynyl-4-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers a marked change in biological activity. High doses of 2-Chloro-1-ethynyl-4-methylbenzene have been associated with oxidative stress, inflammation, and cellular damage in animal studies .
Metabolic Pathways
2-Chloro-1-ethynyl-4-methylbenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites and influencing the activity of metabolic enzymes. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, 2-Chloro-1-ethynyl-4-methylbenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 2-Chloro-1-ethynyl-4-methylbenzene within tissues can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of 2-Chloro-1-ethynyl-4-methylbenzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell. For example, its presence in the mitochondria may affect mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-chloro-1-ethynyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQYQXVYEKPINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295915 | |
| Record name | 2-Chloro-1-ethynyl-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233520-92-7 | |
| Record name | 2-Chloro-1-ethynyl-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233520-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-ethynyl-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


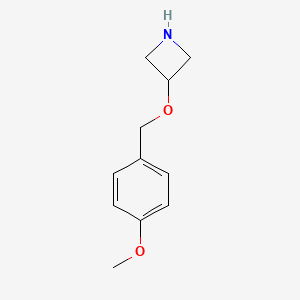
carbohydrazide](/img/structure/B1392907.png)
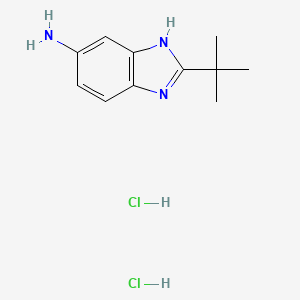
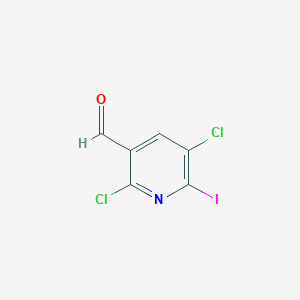
![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)
![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)

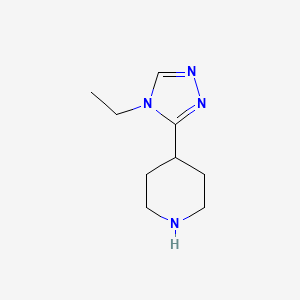
![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)
![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)
![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
